
Fmoc-Aph(Cbm)-OH
Overview
Description
Fmoc-Aph(Cbm)-OH is a compound that belongs to the class of Fmoc-modified amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is commonly used as a protective group in peptide synthesis due to its stability and ease of removal. The compound this compound is specifically modified to enhance its self-assembly properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Aph(Cbm)-OH typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting product is then purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The purification process is also scaled up, often involving high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Aph(Cbm)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Fmoc group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amino acids.
Scientific Research Applications
Chemistry
- Peptide Synthesis : Fmoc-Aph(Cbm)-OH is integral to solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of complex peptides. The Fmoc group can be easily removed under mild basic conditions, facilitating sequential coupling reactions with other amino acids.
- Building Block in Drug Development : The compound is employed in synthesizing peptide-based drugs, where modifications can lead to enhanced bioactivity and specificity.
Biology
- Protein-Protein Interactions : Research has shown that this compound can be used to study interactions between proteins and peptides, providing insights into cellular processes and signaling pathways.
- Enzyme-Substrate Relationships : The compound's structural analogs have been evaluated for their ability to inhibit enzymes such as butyrylcholinesterase (BChE), showcasing its potential in studying enzyme kinetics and inhibition mechanisms .
Medicine
- Drug Delivery Systems : this compound is being investigated for its role in drug delivery applications due to its self-assembling properties, which can form nanostructures capable of encapsulating therapeutic agents.
- Therapeutic Agents : Its derivatives have shown promise as selective inhibitors in various biological assays, indicating potential therapeutic applications in treating diseases related to enzyme dysregulation.
Industry
- Functional Materials Development : The compound's self-assembly capabilities make it suitable for creating hydrogels and nanostructures used in various industrial applications, including biocompatible materials and coatings.
Case Studies
- Self-Assembling Peptides : A study demonstrated that peptides incorporating this compound exhibited enhanced stability and functionality when formed into nanostructures for biomedical applications. These structures were effective against bacterial infections, highlighting their potential use in antimicrobial therapies .
- Inhibition of Butyrylcholinesterase : Research identified several Fmoc-amino acids as selective inhibitors of BChE, with findings indicating that modifications at the side chain significantly affected inhibitory potency. This study underscores the importance of structural variations in developing enzyme inhibitors .
- Nanotechnology Applications : In a recent investigation, researchers explored the use of Fmoc-modified peptides in creating nanocarriers for drug delivery systems. The findings indicated that these carriers could effectively encapsulate drugs while maintaining stability under physiological conditions.
Mechanism of Action
The mechanism of action of Fmoc-Aph(Cbm)-OH involves its ability to self-assemble into well-defined structures. This self-assembly is driven by non-covalent interactions such as π-π stacking between the aromatic rings of the Fmoc groups and hydrogen bonding. These interactions facilitate the formation of stable nanostructures that can interact with biological molecules and cellular components .
Comparison with Similar Compounds
Similar Compounds
Fmoc-β-(2-naphthyl)-alanine: Another Fmoc-modified amino acid with similar self-assembly properties.
Fmoc-ε-lysine: Known for its ability to form hydrogels with high storage modulus.
Fmoc-phenylalanine: Frequently used in the study of peptide self-assembly and material science
Uniqueness
Fmoc-Aph(Cbm)-OH is unique due to its specific modification, which enhances its self-assembly properties and makes it particularly useful in the development of functional materials. Its ability to form stable nanostructures under various conditions sets it apart from other Fmoc-modified amino acids .
Biological Activity
Fmoc-Aph(Cbm)-OH, or 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine, is a compound that has garnered attention in the field of peptide synthesis and medicinal chemistry. Its unique structure allows for diverse applications, particularly in the development of peptide-based therapeutics and bioconjugates. This article reviews the biological activity of this compound, highlighting its synthesis, properties, and potential therapeutic applications.
Synthesis and Properties
This compound is typically synthesized through solid-phase peptide synthesis (SPPS), utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The synthesis involves several steps:
- Loading onto Resin : The Fmoc-protected amino acid is coupled to a resin (e.g., Rink Amide MBHA resin) using coupling agents like HATU and DIPEA.
- Fmoc Deprotection : The Fmoc group is removed using a base such as piperidine or alternatives like TMG and DEAPA to facilitate further coupling reactions .
- Cyclization : In some cases, cyclization can be performed to enhance the stability and biological activity of the resulting peptides .
Biological Activity
The biological activity of this compound can be assessed through various mechanisms:
- Receptor Binding : Studies indicate that peptides incorporating this compound exhibit binding affinity towards specific receptors, such as somatostatin receptors, which are crucial in cancer imaging and therapy .
- Antitumor Activity : Research has shown that peptides containing this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
Table 1: Biological Activity Overview
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Peptide-Based Imaging Agents : A study demonstrated that conjugates containing this compound showed significant uptake in somatostatin receptor-positive tumors during PET imaging, indicating its potential utility in cancer diagnostics .
- Therapeutic Applications : Another investigation revealed that peptides synthesized with this compound exhibited cytotoxic effects on cancer cell lines, suggesting their role as potential chemotherapeutic agents. These findings were supported by in vitro assays showing reduced viability of treated cells compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Fmoc-Aph(Cbm)-OH, and how can reaction efficiency be optimized?
- Methodological Answer : this compound synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:
- Coupling : Use coupling agents like HBTU/HOBt or DIC/Oxyma in DMF to activate the carboxyl group. Monitor reaction completion via Kaiser or chloranil tests .
- Deprotection : Remove the Fmoc group with 20% piperidine in DMF. Acid-labile side-chain protections (e.g., Trt, tBu) require post-synthesis cleavage with TFA (95%) and scavengers (e.g., TIS, H2O) .
- Optimization : Adjust molar ratios (e.g., 3:1 excess of amino acid), extend coupling times (30–60 min), or use microwave-assisted synthesis to improve yields .
Q. How should this compound be characterized to confirm purity and structural integrity?
- Methodological Answer :
- HPLC/UPLC : Use reverse-phase C18 columns with gradients of water/acetonitrile (0.1% TFA) to assess purity (>95% by area under the curve) .
- Mass Spectrometry (MS) : Confirm molecular weight (445.47 g/mol) via ESI-MS or MALDI-TOF. For example, calculate expected [M+H]+ ion at m/z 446.47 .
- NMR : Validate stereochemistry and side-chain modifications (e.g., Cbm group) using ¹H/¹³C NMR in DMSO-d6 or CDCl3 .
Q. What storage conditions are critical for maintaining this compound stability?
- Methodological Answer : Store at ≤-20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent oxidation and moisture absorption. Pre-dissolved aliquots in DMF should be used within 24 hours .
Advanced Research Questions
Q. How does the Cbm (carbamoyl) group in this compound influence peptide conformational stability and binding interactions?
- Methodological Answer :
- Conformational Analysis : Use circular dichroism (CD) or molecular dynamics simulations to compare helicity/sheet propensity in peptides with/without Cbm-modified residues .
- Binding Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity changes for targets like SH2 domains when Cbm replaces natural residues .
- Data Interpretation : Correlate structural rigidity (via Cbm hydrogen-bonding) with altered thermodynamic parameters (ΔG, ΔH) .
Q. How can researchers resolve contradictions in reported purity levels of this compound across suppliers?
- Methodological Answer :
- Cross-Validation : Compare Certificates of Analysis (CoA) from multiple vendors using identical HPLC conditions (e.g., 220 nm detection, 0.6 mL/min flow rate) .
- In-House Testing : Re-analyze samples via orthogonal methods (e.g., ion-exchange chromatography or capillary electrophoresis) to detect co-eluting impurities .
- Batch Variability : Document lot-specific variability in synthesis reports and request vendor transparency on purification protocols (e.g., prep-HPLC vs. flash chromatography) .
Q. What experimental strategies mitigate side reactions during this compound incorporation into hydrophobic peptide sequences?
- Methodological Answer :
- Solvent Optimization : Use DMF/NMP mixtures or additives like chaotropic agents (urea) to improve solubility during coupling .
- Backbone Protection : Temporarily protect the N-terminus with Boc groups to prevent diketopiperazine formation in slow-forming sequences .
- Real-Time Monitoring : Employ inline FTIR or LC-MS to detect aggregation or incomplete deprotection, enabling mid-synthesis adjustments .
Q. Methodological Challenges & Data Analysis
Q. How should researchers design controls to validate the role of this compound in modulating peptide bioactivity?
- Methodological Answer :
- Negative Controls : Synthesize analogous peptides with unmodified Phe or Aph residues to isolate Cbm-specific effects .
- Positive Controls : Use known bioactive peptides (e.g., Grb2-SH2 antagonists) with validated binding data to benchmark activity .
- Dose-Response Curves : Test serial dilutions (1 nM–100 µM) in cellular assays (e.g., ERK phosphorylation) to establish EC50/IC50 values .
Q. What statistical approaches are recommended for analyzing discrepancies in peptide synthesis yields when using this compound?
- Methodological Answer :
- Multivariate Analysis : Apply ANOVA to identify critical factors (e.g., coupling agent, temperature) contributing to yield variability .
- Error Propagation Models : Quantify uncertainty in final purity using Monte Carlo simulations based on HPLC peak integration errors (±2%) .
- Machine Learning : Train models on historical synthesis data to predict optimal conditions (e.g., reagent ratios, reaction times) .
Properties
IUPAC Name |
(2S)-3-[4-(carbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c26-24(31)27-16-11-9-15(10-12-16)13-22(23(29)30)28-25(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,32)(H,29,30)(H3,26,27,31)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPDOFBZCSQAEJ-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)NC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)NC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001139856 | |
Record name | 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001139856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324017-23-4 | |
Record name | 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=324017-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001139856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.